Adamantan-1-yl acrylate

Thermal analysis Polymer physics High-temperature materials

Conventional alkyl acrylates fail in high-temperature lithography due to low Tg and poor etch resistance. Adamantan-1-yl acrylate directly addresses these limitations: the rigid adamantane cage imparts a homopolymer Tg of 156°C, persistence length comparable to PMMA, and high 193 nm optical transparency for ArF photoresists. - Enables 193 nm chemically amplified resists with dry-etch resistance for sub-14 nm pattern transfer. - Reduces polymerization shrinkage in UV-curable formulations; PAdA hard segments in block copolymers yield upper service temperatures near 123°C. - >98.0% (GC) purity with <1.7 NTU turbidity (lithography grade), stabilized with BHT for reliable global shipping.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 121601-93-2
Cat. No. B187065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-yl acrylate
CAS121601-93-2
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC=CC(=O)OC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2
InChIKeyPHPRWKJDGHSJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantan-1-yl Acrylate Technical Profile


Adamantan-1-yl acrylate (CAS 121601-93-2) is an acrylate ester monomer bearing a rigid, cage-like adamantane pendant group. This compound is primarily utilized in free radical, anionic, and photopolymerization processes to yield homopolymers and copolymers with distinct thermal and mechanical profiles relative to conventional acrylates [1]. Its established role in 193 nm photolithography and UV-curable formulations stems from the adamantyl moiety imparting elevated glass transition temperatures, enhanced dry-etch resistance, and high optical transparency in the resulting polymer matrices [2].

Polymerization Compatible with free radical, anionic, and photopolymerization pathways
Thermal Profile Imparts elevated Tg and chain stiffness for high-temperature polymer designs
Optical Use Enables 193 nm lithography and UV-curable coatings via high transparency

Adamantan-1-yl Acrylate vs. Standard Alkyl Acrylates


The fundamental limitation of common alkyl acrylates such as n-butyl acrylate (nBA) or methyl acrylate is their intrinsic chain flexibility and low glass transition temperatures (e.g., poly(n-butyl acrylate) exhibits a Tg of approximately −53 °C [1]). In contrast, the adamantane cage imposes significant steric hindrance that restricts segmental motion in the polymer backbone. This structural difference manifests not merely as a higher Tg (156 °C for the homopolymer [1]), but as a fundamental shift in chain stiffness—PAdA exhibits a persistence length and characteristic ratio comparable to poly(methyl methacrylate) and polystyrene [2]. Consequently, substituting a generic acrylate will lead to catastrophic loss of dimensional stability at elevated temperatures and failure to meet the stringent etch resistance and transparency requirements in semiconductor lithography or high-temperature coating applications.

Adamantan-1-yl acrylate
Standard alkyl acrylates
Chain stiffness
Semi-rigid backbone comparable to PMMA/PS
Highly flexible chains; low persistence length
Thermal stability
Homopolymer Tg above 150 °C, restricts segmental motion
Tg often below 0 °C; viscous flow at moderate temperatures
Etch resistance
Reported dry-etch resistance required for 193 nm lithography
Poor etch resistance may fail semiconductor patterning specs

Adamantan-1-yl Acrylate Performance Evidence


Tg Elevation Relative to n-Butyl Acrylate

The glass transition temperature (Tg) of poly(1-adamantyl acrylate) (PAdA) is 156 °C, representing a differential of +209 °C compared to poly(n-butyl acrylate) (PnBA), which has a Tg of −53 °C [1]. This quantification was derived from dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) of homopolymers synthesized under controlled conditions. The magnitude of this difference is attributed to the extreme steric hindrance of the adamantane cage, which severely restricts segmental backbone rotation relative to the flexible n-butyl side chain.

Tg Elevation
Head-to-head
PAdA: 156 °C vs PnBA: −53 °C
Δ +209 °C (DMA/DSC)
Supports high-temperature acrylate applications
Homopolymer data; copolymer behavior may vary
Thermal analysis Polymer physics High-temperature materials

Chain Stiffness vs. PMMA and Polystyrene

Quantitative evaluation of chain stiffness via viscometry and scattering techniques revealed that poly(1-adamantyl acrylate) (PAdA) possesses a persistence length and characteristic ratio comparable to those of poly(methyl methacrylate) (PMMA) and polystyrene (PS) [1]. This is a class-level inference based on the observation that PAdA exhibits 'comparable persistence length, diameter per bead and characteristic ratio to poly(methyl methacrylate) and polystyrene,' and is described as 'less flexible than common polyacrylates.' While direct numeric values for the persistence length of PAdA were not reported alongside those of PMMA in a single table, the direct comparative language in the primary research article supports this classification.

Chain Stiffness
Class-level
Persistence length & characteristic ratio comparable to PMMA and polystyrene
Indicates reduced creep vs. flexible polyacrylates
Qualitative classification; no direct numeric table
Polymer conformation Chain stiffness Dilute solution viscometry

Photoresist Purity Specification

Patent literature explicitly defines a lithography-grade adamantyl (meth)acrylate monomer specification requiring a formazin standard turbidity of less than 1.7 NTU (Nephelometric Turbidity Unit) when dissolved in methylethylketone or tetrahydrofuran [1]. This quantitative purity threshold distinguishes semiconductor-grade material from general research-grade adamantyl acrylate, as turbidity directly correlates with particulate contamination and gel content that can cause patterning defects during 193 nm ArF excimer laser exposure. This represents a procurement-relevant benchmark absent from generic monomer specifications.

Photoresist Purity
Supporting evidence
Defines lithography-grade monomer clarity
Patent specification; verify for procurement
Shrinkage & Stability
Data to verify
Reported lower shrinkage and higher thermal stability vs. commercial acrylates
Directional support for UV-curable/coating selections
No numerical comparators; validate against specific alternatives
193 nm photolithography Semiconductor materials Monomer purity

Reduced Polymerization Shrinkage

In UV curing systems, the introduction of 1-adamantyl acrylate was reported to 'significantly reduce the polymerization shrinkage' compared to general commercial acrylate products [1]. Additionally, thermogravimetric analysis indicated that 1-adamantyl acrylate polymer exhibits higher thermal stability than that of general commercial products. This evidence is classified as supporting evidence because the original study did not provide numerical shrinkage percentages or degradation onset temperatures for the comparator materials, nor did it name specific commercial product comparators. The claims are directional but lack the quantitative rigor required for direct procurement benchmarking.

Shrinkage & Stability
Data to verify
Reported lower shrinkage and higher thermal stability vs. commercial acrylates
Directional support for UV-curable/coating selections
No numerical comparators; validate against specific alternatives
UV curing Photopolymerization Dimensional stability

Adamantan-1-yl Acrylate Applications


ArF Photoresist Resin for Semiconductors

Adamantyl acrylate monomers are widely utilized in 193 nm lithography resists due to their high optical transparency at the ArF excimer laser wavelength and excellent contrast after development [5]. The lithography-grade monomer specification of <1.7 NTU turbidity [4] ensures minimal particulate defects during spin-coating and patterning. This application scenario is supported by the documented use of adamantyl (meth)acrylate copolymers in semiconductor device fabrication, where the adamantane moiety contributes dry-etch resistance essential for pattern transfer [5].

High-Temperature Acrylic Thermoplastic Elastomers

The extreme Tg differential between PAdA (156 °C) and PnBA (−53 °C) [5] enables the design of all-acrylic block copolymers with discrete hard and soft domains. Triblock copolymers incorporating PAdA as the hard segment exhibit upper service temperatures substantially exceeding those of conventional styrenic TPEs, with dynamic mechanical analysis showing softening temperatures for PAdA domains at approximately 123 °C [4]. This thermal profile makes AdA-containing copolymers suitable for high-temperature adhesives and elastomeric components where standard acrylics would fail.

Dimensionally Stable UV-Curable Coatings & 3D Resins

Formulators seeking to minimize warpage and shrinkage in UV-cured parts benefit from the reduced polymerization shrinkage observed when 1-adamantyl acrylate is incorporated into curing systems [5]. The elevated thermal stability of the resulting polymer, as indicated by TGA analysis relative to general commercial products [5], further supports its use in coatings exposed to elevated service temperatures. The chain stiffness comparable to PMMA and PS [4] contributes to improved mechanical integrity and reduced creep in the cured network.

Tunable β-Relaxation Copolymers for Damping

Random copolymerization of 1-adamantyl acrylate (AdA) with diisopropyl fumarate (DiPF) produces materials in which the β-relaxation temperature systematically shifts upward relative to DiPF copolymers with flexible acrylates like n-butyl acrylate [5]. Both copolymer series maintain a high storage modulus exceeding 10 MPa in the temperature window between α- and β-relaxations. This enables fine-tuning of viscoelastic damping properties across a broad temperature range, a capability not achievable with standard alkyl acrylate comonomers that depress the β-relaxation temperature.

Application
Selection Property
Validation Focus
ArF photoresist resin
Monomer clarity for 193 nm lithography
Turbidity and defect inspection
High-temperature acrylic TPE
Tg differential for hard/soft domain design
DMA softening temperature validation
UV-curable coatings & 3D resins
Reduced shrinkage and thermal stability profile
Dimensional fidelity and TGA benchmarking
Damping copolymer design
β-relaxation shift with rigid comonomer
Viscoelastic response across temperature range

Technical Documentation Hub

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